

Application Notes and Protocols: Clovoxamine (Fluvoxamine) Dosage in Early Clinical Trials

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Compound of Interest

Compound Name: Clovoxamine

Cat. No.: B1669253

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clovoxamine, more commonly known as Fluvoxamine, is a selective serotonin reuptake inhibitor (SSRI) with well-established efficacy in the treatment of various psychiatric disorders, including Obsessive-Compulsive Disorder (OCD) and depression.^{[1][2]} Its mechanism of action is primarily attributed to the inhibition of serotonin reuptake in the brain.^{[3][4]} Additionally, Fluvoxamine is a potent agonist of the sigma-1 receptor, which may contribute to its therapeutic effects by modulating cellular stress and inflammatory responses.^{[5][6][7]} This document provides a detailed overview of the dosage regimens of Fluvoxamine used in early clinical trials, comprehensive experimental protocols, and visualizations of its key signaling pathways.

Data Presentation: Summary of Dosages in Early Clinical Trials

The following tables summarize the oral dosages of Fluvoxamine administered in early clinical trials for depression and Obsessive-Compulsive Disorder (OCD).

Table 1: Fluvoxamine Dosage in Early Clinical Trials for Depression

Trial Phase/Type	Patient Population	Dosage Range (mg/day)	Dosing Schedule	Trial Duration	Key Findings	Reference
Comparative	Out-patients with endogenous depression	100 - 300	Single daily dose	4 weeks	Similar efficacy to chlorimipramine with fewer anticholinergic side effects.	[8]
Comparative	In-patients with unipolar depression	150 - 300	Three times daily	Not specified	Showed a mean improvement of 72.9% on the Hamilton Rating Scale for Depression (HAM-D).	[8]
Review of Controlled Trials	Adults with depression	50 - 300	Once or twice daily	4 to 52 weeks	Effective and well-tolerated, with gastrointestinal complaints being the most common adverse events.	[1]

Table 2: Fluvoxamine Dosage in Early Clinical Trials for Obsessive-Compulsive Disorder (OCD)

Trial Phase/Type	Patient Population	Dosage Range (mg/day)	Dosing Schedule	Trial Duration	Key Findings	Reference
Placebo-Controlled	Adult outpatients with OCD	100 - 300	Titrated dose	10 weeks	Significantly superior to placebo in reducing OCD symptoms.	[2]
Placebo-Controlled	Children and adolescents (8-17 years) with OCD	50 - 200	Titrated dose	10 weeks	Significantly superior to placebo on the Children's Yale-Brown Obsessive Compulsive Scale (CY-BOCS).	[2]
Placebo-Controlled (Extended Release)	Adult outpatients with OCD	100 - 300	Once daily	12 weeks	Statistically significant reduction in OCD severity starting from week 2.	[9] [10]

Experimental Protocols

This section provides a representative experimental protocol for a double-blind, placebo-controlled clinical trial of Fluvoxamine for adults with Obsessive-Compulsive Disorder, based on methodologies described in early clinical studies.[\[2\]](#)[\[10\]](#)

Protocol: A 12-Week, Double-Blind, Placebo-Controlled, Flexible-Dose Study of Fluvoxamine CR in Adult Outpatients with OCD

1. Objective:

To evaluate the efficacy and safety of a controlled-release (CR) formulation of Fluvoxamine compared to placebo in adult outpatients diagnosed with OCD.

2. Study Design:

- Type: Randomized, double-blind, placebo-controlled, parallel-group, multi-center.
- Duration: 12 weeks.
- Blinding: Both patients and investigators are blinded to the treatment allocation.

3. Participant Selection:

- Inclusion Criteria:
 - Male or female outpatients aged 18-65 years.
 - Diagnosis of OCD as defined by the Diagnostic and Statistical Manual of Mental Disorders, 4th Edition (DSM-IV).
 - Yale-Brown Obsessive Compulsive Scale (Y-BOCS) total score of ≥ 20 at screening and baseline.
 - Willingness to provide written informed consent.
- Exclusion Criteria:
 - Primary diagnosis of any other major psychiatric disorder.
 - History of substance abuse or dependence within the last 6 months.
 - Significant unstable medical illness.

- Known hypersensitivity to Fluvoxamine or other SSRIs.
- Current use of monoamine oxidase inhibitors (MAOIs) or other psychotropic medications.
- Pregnancy or lactation.

4. Randomization and Blinding:

- Eligible participants are randomly assigned in a 1:1 ratio to receive either Fluvoxamine CR or a matching placebo.
- Randomization is performed using a computer-generated schedule.
- Both Fluvoxamine CR and placebo capsules are identical in appearance to maintain the blind.

5. Investigational Product and Dosing:

- Fluvoxamine CR Group:
 - Starting dose: 100 mg once daily at bedtime.
 - Dose titration: The dose can be increased in 50 mg increments at weekly intervals based on efficacy and tolerability, up to a maximum of 300 mg/day.
- Placebo Group:
 - Receive matching placebo capsules on the same schedule as the active treatment group.

6. Study Procedures and Assessments:

- Screening Visit (Week -1):
 - Informed consent.
 - Medical history and physical examination.
 - DSM-IV diagnosis confirmation.

- Baseline Y-BOCS, Clinical Global Impressions-Severity of Illness (CGI-S), and Clinical Global Impressions-Improvement (CGI-I) scales.
- Laboratory tests (hematology, chemistry, urinalysis).
- Baseline Visit (Week 0):
 - Dispense study medication.
 - Repeat baseline assessments.
- Follow-up Visits (Weeks 1, 2, 3, 4, 6, 8, 10, 12):
 - Assess efficacy using Y-BOCS, CGI-S, and CGI-I.
 - Monitor for adverse events.
 - Assess medication compliance.
- End of Study (Week 12 or Early Termination):
 - Final efficacy and safety assessments.
 - Final medication return and accounting.

7. Outcome Measures:

- Primary Efficacy Outcome: Change from baseline in the Y-BOCS total score at Week 12.
- Secondary Efficacy Outcomes:
 - Change from baseline in CGI-S score at Week 12.
 - CGI-I score at Week 12.
 - Proportion of responders (defined as a $\geq 25\%$ reduction in Y-BOCS total score and a CGI-I score of 1 or 2).

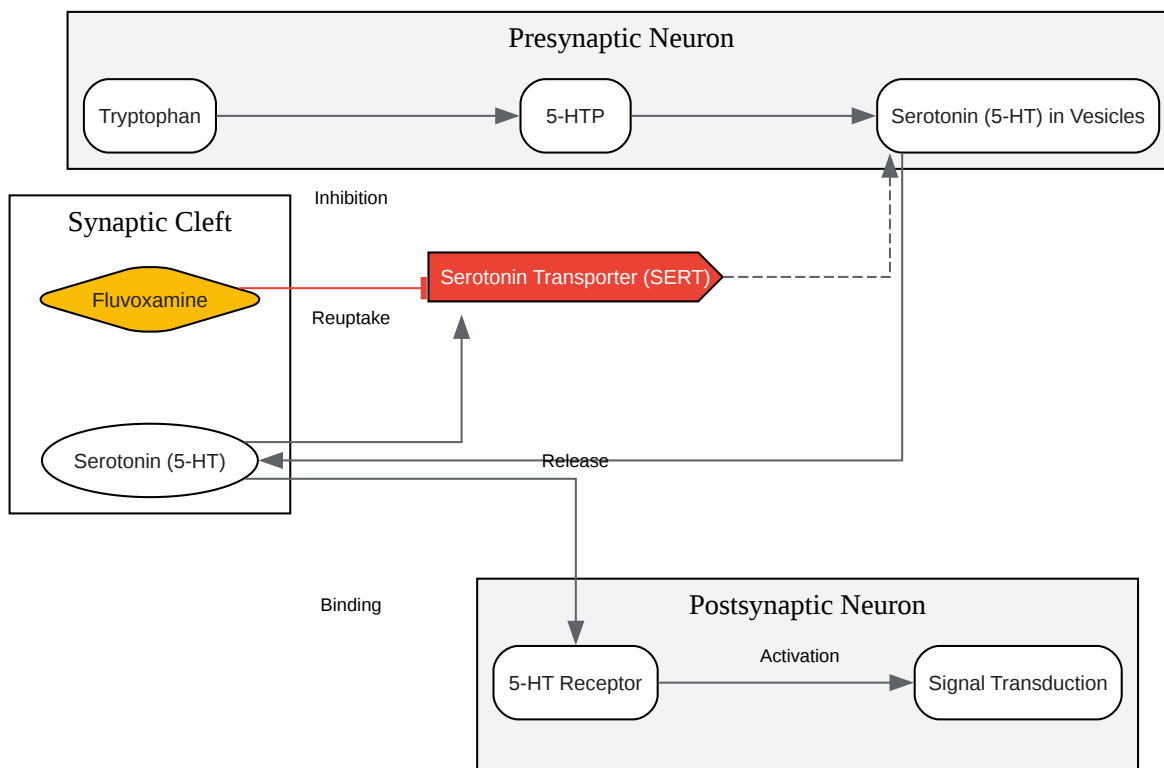
- Safety Outcomes: Incidence and severity of adverse events, changes in vital signs, and laboratory values.

8. Statistical Analysis:

- Efficacy analyses are performed on the intent-to-treat (ITT) population, including all randomized patients who have taken at least one dose of study medication.
- The primary efficacy endpoint is analyzed using an analysis of covariance (ANCOVA) with baseline Y-BOCS score as a covariate.
- Safety data are summarized descriptively.

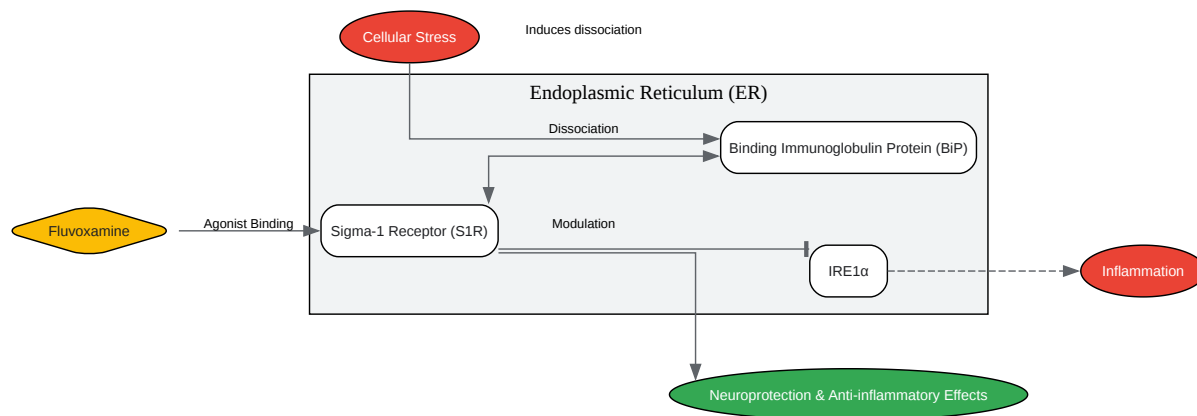
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



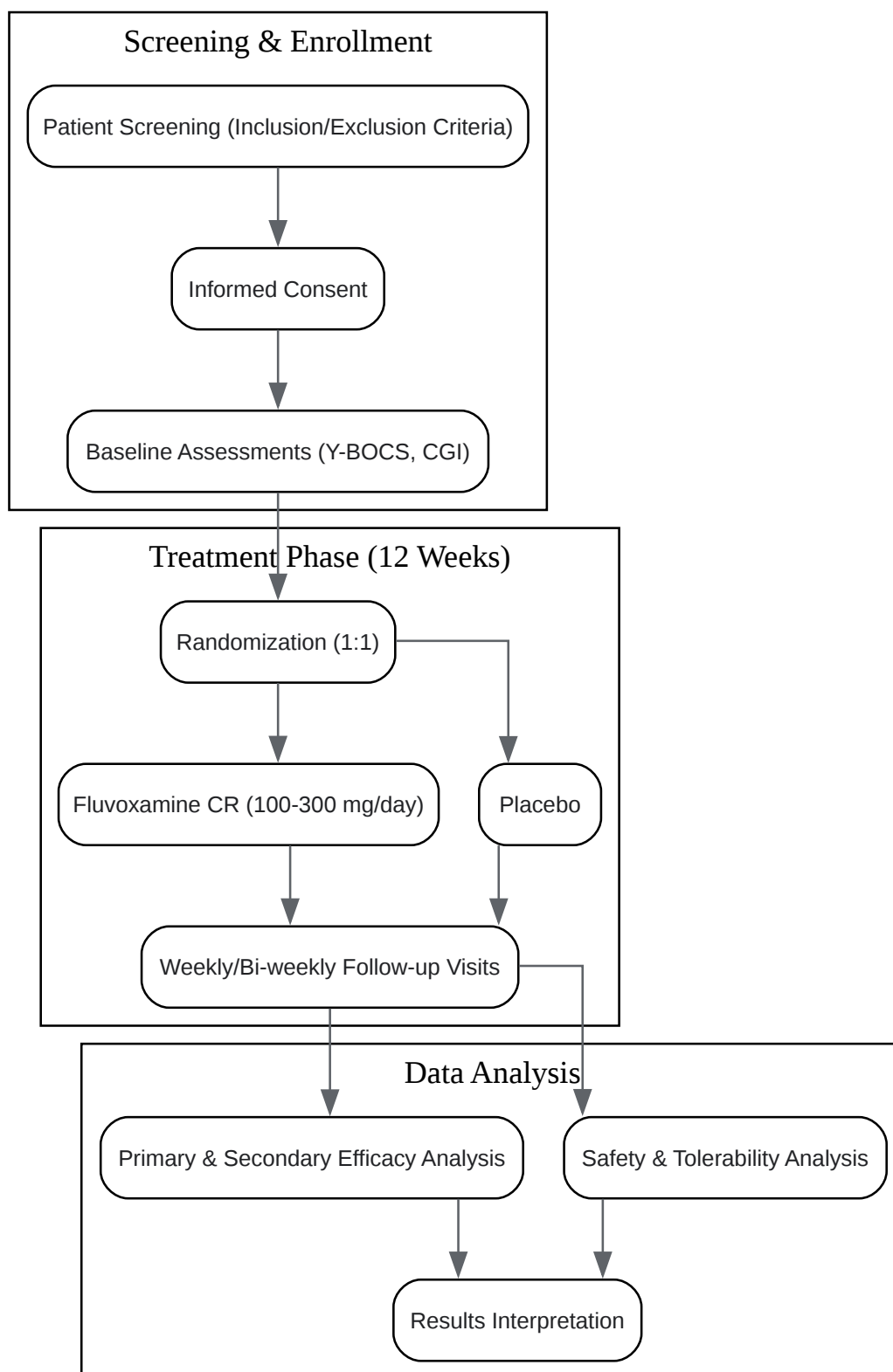
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Caption: Fluvoxamine's primary mechanism of action.



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Caption: Fluvoxamine's action on the Sigma-1 Receptor.



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Caption: Workflow of a typical double-blind, placebo-controlled clinical trial.

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